(15S)-15-Methyl-pgf2-alpha 1,9-lactone
Description
Contextualization within Prostaglandin (B15479496) F2α (PGF2α) Derivatives
Prostaglandin F2α is a biologically potent molecule involved in processes such as smooth muscle contraction, luteolysis, and the inflammatory response. wikipedia.org However, its therapeutic and research applications are often limited by its rapid metabolism and short biological half-life. This has driven the development of a vast number of PGF2α derivatives, or analogs, with modified chemical structures to overcome these limitations. researchgate.net
(15S)-15-Methyl-PGF2α 1,9-lactone belongs to a subset of these derivatives characterized by two key modifications. The first is the methylation at the C-15 position, which is a common strategy to block oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase, a key step in the metabolic deactivation of prostaglandins (B1171923). researchgate.net This modification results in a more metabolically stable compound, (15S)-15-methyl-PGF2α (also known as carboprost), which has a longer duration of action than the parent PGF2α. caymanchem.commedchemexpress.com
The second modification is the formation of a 1,9-lactone. Lactones are cyclic esters formed from a hydroxy acid. In this case, the carboxylic acid at the C-1 position of the α-chain reacts with the hydroxyl group at the C-9 position on the cyclopentane (B165970) ring. mdpi.comdiva-portal.org The formation of such lactones in prostaglandin research can serve several purposes. They can act as prodrugs, which are inactive forms of a drug that are converted to the active form in the body. The lactone ring may be hydrolyzed in vivo to release the active, open-chain form of the prostaglandin analog. Additionally, the formation of a lactone can alter the molecule's polarity and conformation, which can influence its ability to cross cell membranes and interact with receptors. In some instances, lactones are synthesized as intermediates in the total synthesis of prostaglandins, providing a stable, crystalline compound that can be purified more easily than the free acid. mdpi.com
Historical Development and Significance of Synthetic Prostaglandin Analogs
The journey into synthetic prostaglandin analogs began in earnest following the structural elucidation of the natural prostaglandins in the mid-20th century. The initial total synthesis of prostaglandins, a landmark achievement in organic chemistry, opened the door for the creation of a multitude of analogs. researchgate.net The primary motivation for developing these synthetic variants was to achieve greater therapeutic selectivity and to improve upon the pharmacological profiles of the parent compounds. researchgate.net
Early research focused on modifying the two side chains of the prostaglandin molecule, the α-chain and the ω-chain, as well as the central cyclopentane ring. researchgate.net These modifications aimed to:
Increase metabolic stability: As with the 15-methyl group in (15S)-15-Methyl-PGF2α, other modifications were introduced to prevent rapid degradation by metabolic enzymes. researchgate.net
Enhance receptor selectivity: Prostaglandins exert their effects by binding to specific G-protein coupled receptors. Synthetic analogs were designed to bind preferentially to certain receptor subtypes, thereby eliciting more specific physiological responses and reducing off-target effects. nih.gov
Improve duration of action: By slowing metabolism and clearance, the therapeutic effects of the analogs could be prolonged. researchgate.net
Alter physical properties: Modifications could change the solubility and other physical characteristics of the compounds to make them more suitable for particular formulations. caymanchem.com
The development of these analogs has had a significant impact on medicine. For example, analogs of PGF2α, such as latanoprost (B1674536) and travoprost, are widely used in the treatment of glaucoma to reduce intraocular pressure. nih.govnih.govservice.gov.uk Other analogs are used in veterinary and human medicine for their potent effects on uterine smooth muscle. caymanchem.comnih.gov The synthesis of prostaglandin lactones was an early area of investigation, with the first such compounds being synthesized to explore their potential as more stable and active prodrugs. mdpi.comdiva-portal.org
Research Rationale for Investigating (15S)-15-Methyl-PGF2α 1,9-Lactone
The specific research rationale for investigating (15S)-15-Methyl-PGF2α 1,9-lactone is multifaceted and stems from the broader goals of prostaglandin research. While detailed studies focusing solely on this lactone are not abundant in publicly available literature, its investigation can be understood in the context of the following objectives:
As a stable intermediate in chemical synthesis: The synthesis of 1,9-lactones of prostaglandins has been described as a method to obtain the corresponding prostaglandins in a pure form, particularly to separate them from the 5,6-trans isomer. mdpi.com The crystalline nature of some lactones facilitates their purification. mdpi.com Therefore, (15S)-15-Methyl-PGF2α 1,9-lactone is likely synthesized and studied as a key intermediate in the production of the active, free-acid form of (15S)-15-methyl-PGF2α.
Exploration as a prodrug: The lactone structure is a classic example of a prodrug strategy. The ester bond of the lactone can be designed to be stable in pharmaceutical formulations but susceptible to hydrolysis by esterases in the body. This would lead to a controlled release of the active (15S)-15-methyl-PGF2α. Research into the lactone would therefore likely involve studying its rate of hydrolysis in various biological media to assess its potential as a prodrug.
Understanding structure-activity relationships: By converting the free carboxylic acid of (15S)-15-methyl-PGF2α into a lactone, researchers can probe the importance of this functional group for receptor binding and biological activity. Comparing the activity of the lactone with that of the open-chain form can provide valuable insights into the pharmacophore of the prostaglandin F2α receptor.
Investigating alternative delivery mechanisms: The increased lipophilicity of the lactone form compared to the free acid could potentially enhance its absorption through certain biological membranes, such as the skin or the eye. Research in this area would explore the pharmacokinetic properties of the lactone to determine if it offers advantages for topical or other specialized routes of administration.
Data on Related Prostaglandin F2α Analogs
The following table provides information on key PGF2α analogs that are relevant to the contextualization of (15S)-15-Methyl-PGF2α 1,9-lactone.
| Compound Name | Molecular Formula | Key Structural Features | Primary Research/Clinical Significance |
| Prostaglandin F2α (Dinoprost) | C₂₀H₃₄O₅ | Naturally occurring prostaglandin. wikipedia.org | Induces labor, abortifacient, involved in luteolysis. wikipedia.org |
| (15S)-15-Methyl-PGF2α (Carboprost) | C₂₁H₃₆O₅ | Methyl group at C-15. caymanchem.com | Metabolically stable analog, potent uterine stimulant. caymanchem.commedchemexpress.com |
| Latanoprost | C₂₆H₄₀O₅ | Isopropyl ester at C-1, phenyl-substituted ω-chain. nih.gov | Reduces intraocular pressure in glaucoma treatment. nih.govservice.gov.uk |
| Travoprost | C₂₆H₃₅F₃O₆ | Isopropyl ester at C-1, trifluoromethylphenoxy-substituted ω-chain. service.gov.uk | Reduces intraocular pressure in glaucoma treatment. service.gov.uk |
| Bimatoprost | C₂₅H₃₇NO₄ | Ethyl amide at C-1. service.gov.uk | Reduces intraocular pressure, promotes eyelash growth. nih.govservice.gov.uk |
Structure
3D Structure
Properties
CAS No. |
62411-08-9 |
|---|---|
Molecular Formula |
C21H34O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |
InChI Key |
MSFNHUJDWUSYTE-GDTBAKMVSA-N |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 15s 15 Methyl Pgf2α 1,9 Lactone
Strategies for De Novo and Semisynthetic Routes
The construction of the (15S)-15-Methyl-PGF2α 1,9-lactone molecule can be approached through total synthesis, building the core structure from simple starting materials, or via semisynthesis, modifying a closely related prostaglandin (B15479496).
Total Synthesis Approaches to the Prostaglandin Skeleton
The total synthesis of PGF2α analogs is a well-established field, with the landmark synthesis by E.J. Corey serving as a foundational strategy. taltech.eeresearchgate.netyoutube.com This approach often converges on a key intermediate known as the Corey lactone (formally a bicyclic lactone aldehyde). taltech.eeresearchgate.net Modern adaptations of this route have introduced efficiencies, such as one-pot syntheses that can generate the Corey lactone in high yield and enantioselectivity. researchgate.netnih.gov
Recent advancements have also explored chemoenzymatic methods to construct the prostaglandin skeleton. researchgate.net These strategies leverage the high stereoselectivity of enzymes to establish key chiral centers, offering a concise and scalable route to various prostaglandins (B1171923). researchgate.net
A generalized synthetic pathway to a PGF2α skeleton, which can be adapted for the synthesis of the 15-methyl analog, is outlined below:
| Step | Transformation | Key Reagents/Conditions | Purpose |
| 1 | Asymmetric Diels-Alder or similar cycloaddition | Chiral catalysts | Establishes the core cyclopentane (B165970) ring with correct stereochemistry. |
| 2 | Baeyer-Villiger oxidation | Peroxy acids (e.g., m-CPBA) | Forms a key lactone intermediate from a bicyclic ketone. |
| 3 | Functional group manipulations | Protection, oxidation, reduction | Sets up the necessary functional groups for side-chain introduction. |
| 4 | Introduction of the ω-chain | Horner-Wadsworth-Emmons olefination | Attaches the lower side chain, often creating a trans double bond. |
| 5 | Reduction of the lactone | Diisobutylaluminium hydride (DIBAL-H) | Reduces the lactone to a lactol (hemiacetal) for α-chain attachment. |
| 6 | Introduction of the α-chain | Wittig reaction | Attaches the upper side chain, typically forming a cis double bond. |
Stereoselective Introduction of the 15-Methyl Group
A crucial structural feature of (15S)-15-Methyl-PGF2α 1,9-lactone is the tertiary alcohol at the C-15 position. This modification prevents metabolic oxidation of the 15-hydroxyl group, a common deactivation pathway for natural prostaglandins. wikipedia.org The introduction of the 15-methyl group with the desired (S)-stereochemistry is a key synthetic challenge.
A common strategy involves the reaction of a C-15 ketone precursor, typically an intermediate derived from the Corey lactone, with an organometallic methylating agent. wikipedia.org
| Reagent | Outcome |
| Methyl Grignard reagent (CH₃MgBr) | Addition to the C-15 ketone to form the tertiary alcohol. |
| Trimethylaluminium (Al(CH₃)₃) | Similar methylation of the C-15 ketone. |
This reaction generally produces a mixture of the (15S) and (15R) diastereomers. wikipedia.org The separation of these epimers is a critical step and is often achieved through chromatographic techniques to isolate the desired (15S) isomer. wikipedia.org
Formation of the 1,9-Lactone Moiety: Mechanistic Considerations
The formation of the 1,9-lactone involves an intramolecular esterification between the C-1 carboxylic acid and the C-9 hydroxyl group. A widely employed method for this transformation is the Corey-Nicolaou macrolactonization. taltech.eenih.govnih.govmdpi.compatsnap.comnih.gov This reaction proceeds under mild conditions and is effective for the formation of medium to large lactone rings. mdpi.comnih.gov
The mechanism of the Corey-Nicolaou lactonization involves a "double activation" process. mdpi.comnih.gov The carboxylic acid first reacts with 2,2'-dipyridyl disulfide in the presence of triphenylphosphine (B44618) to form a highly reactive 2-pyridinethiol ester. nih.govmdpi.com The C-9 hydroxyl group, acting as an internal nucleophile, then attacks the activated carbonyl of the thiol ester. This intramolecular cyclization is facilitated by a proton transfer that simultaneously activates both the hydroxyl and the carboxylic acid moieties, leading to the formation of the lactone and 2-thiopyridone as a byproduct. mdpi.com To favor the formation of the 1,9-lactone, the other hydroxyl groups at C-11 and C-15 are typically protected, for instance, as tetrahydropyranyl (THP) ethers. mdpi.comnih.gov
Derivatization and Functional Group Interconversions of (15S)-15-Methyl-PGF2α 1,9-Lactone
The functional groups present in (15S)-15-Methyl-PGF2α 1,9-lactone—the lactone, and the hydroxyl groups—offer sites for further chemical modification.
Hydrolytic Cleavage of the Lactone Ring
The stability of the lactone ring to hydrolysis is a key chemical property. Prostaglandin 1,9-lactones are known to be significantly more resistant to enzymatic hydrolysis compared to their 1,11- and 1,15-lactone counterparts. nih.gov This increased stability is attributed to the conformational constraints of the 1,9-lactone ring system. While specific data on the hydrolytic cleavage of (15S)-15-Methyl-PGF2α 1,9-lactone is not extensively detailed in the literature, the general stability of prostaglandin 1,9-lactones suggests that cleavage would require more forcing conditions, such as strong acid or base catalysis, rather than facile enzymatic hydrolysis.
Esterification and Other Protecting Group Strategies
The chemical synthesis and modification of complex molecules such as (15S)-15-Methyl-PGF2α 1,9-lactone necessitate a sophisticated approach to the protection and manipulation of reactive functional groups. The presence of multiple hydroxyl groups with varying steric and electronic environments, in addition to the lactone functionality, requires careful selection of protecting groups to achieve regioselectivity and ensure the stability of the molecule during subsequent transformations. Esterification, both as a method for protection and for the synthesis of prodrugs, is a key strategy in the synthetic arsenal (B13267) for prostaglandin analogues.
Protecting Group Strategies for Hydroxyl Functions
The strategic protection of the hydroxyl groups at the C-11 and C-15 positions is paramount in the synthesis of (15S)-15-Methyl-PGF2α 1,9-lactone and its derivatives. The choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ability to be removed selectively without affecting other functionalities. This concept is known as orthogonal protection. bham.ac.ukjocpr.com
Silyl (B83357) Ethers:
Silyl ethers are among the most widely used protecting groups for alcohols in prostaglandin synthesis due to their ease of introduction, stability under a range of conditions, and selective removal. zmsilane.comhighfine.com The steric bulk of the substituents on the silicon atom influences the ease of formation and the stability of the silyl ether, allowing for differential protection of the various hydroxyl groups.
Commonly employed silyl ethers include:
Trimethylsilyl (B98337) (TMS): This is a relatively small protecting group, making it easy to introduce. However, it is also quite labile and is readily cleaved under mildly acidic conditions or by fluoride (B91410) ions.
Triethylsilyl (TES): Offering slightly more steric bulk than TMS, TES ethers exhibit greater stability.
tert-Butyldimethylsilyl (TBDMS or TBS): This is a versatile and robust protecting group, stable to a wide range of non-acidic conditions. Its removal is typically achieved using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.orgwikipedia.org
tert-Butyldiphenylsilyl (TBDPS): With its significant steric hindrance, the TBDPS group provides excellent stability and is often used to protect less hindered primary alcohols.
Triisopropylsilyl (TIPS): This is another sterically demanding protecting group that offers high stability.
The selective protection of a specific hydroxyl group can be achieved by carefully choosing a silylating agent with the appropriate steric hindrance and by controlling the reaction conditions. For instance, a bulky silyl chloride might preferentially react with a less sterically hindered primary alcohol over a more hindered secondary alcohol. zmsilane.com
Acetal Protecting Groups:
Acetal protecting groups, such as the tetrahydropyranyl (THP) ether, are also frequently utilized in prostaglandin synthesis. nih.gov THP ethers are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. highfine.com In the synthesis of prostaglandin lactones, THP has been used to protect the 11-OH and 15-OH groups during the lactonization process. nih.gov
Acyl Protecting Groups:
Acyl groups, such as acetate (B1210297) (Ac) and benzoate (B1203000) (Bz), can serve as protecting groups for hydroxyl functions. libretexts.org These ester protecting groups are generally stable under neutral and acidic conditions but can be removed by base-catalyzed hydrolysis. In some synthetic routes for prostaglandins, selective acylation of the C-11 hydroxyl group has been achieved. researchgate.netrsc.org
Interactive Data Table: Common Protecting Groups for Hydroxyl Functions in Prostaglandin Synthesis
| Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal | Stability |
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Imidazole | Mild acid (e.g., acetic acid), K₂CO₃/MeOH | Low |
| tert-Butyldimethylsilyl | TBDMS, TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (TBAF), Acetic acid | Moderate to High |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole | TBAF, HF | High |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl), Imidazole | TBAF, HF | High |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Aqueous acid (e.g., HCl, acetic acid) | Stable to base, labile to acid |
| Acetyl | Ac | Acetic anhydride, Pyridine | Base (e.g., K₂CO₃, NaOH), Acid (e.g., HCl) | Stable to neutral/acidic conditions |
| Benzoyl | Bz | Benzoyl chloride, Pyridine | Base (e.g., NaOH), Acid (e.g., HCl) | More stable than Acetyl |
Esterification Methodologies
Esterification plays a dual role in the chemistry of (15S)-15-Methyl-PGF2α 1,9-lactone. It is the key reaction for the formation of the internal lactone ring and can also be used to create external esters, for example, at the C-1 position in the non-lactonized precursor, which can act as prodrugs. caymanchem.comcaymanchem.commedchemexpress.com
Intramolecular Esterification (Lactonization):
The formation of the 1,9-lactone ring is a critical step in the synthesis of the target compound. Several methods have been developed for macrolactonization in the synthesis of prostaglandins.
Corey-Nicolaou Macrolactonization: This classic method involves the activation of the carboxylic acid at C-1 and the hydroxyl group at C-9. The reaction is typically carried out using triphenylphosphine and 2,2'-dipyridyl disulfide. nih.gov To achieve the desired 1,9-lactone, the hydroxyl groups at C-11 and C-15 must be protected, for instance, as THP ethers. nih.gov
External Esterification:
While the target compound is a lactone (an internal ester), its precursor carboxylic acid can be esterified to produce analogues with potentially altered pharmacokinetic properties.
Fischer-Speier Esterification: This is a traditional method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, the harsh acidic conditions may not be suitable for the sensitive prostaglandin core.
Diazomethane: This reagent can be used to convert carboxylic acids to their methyl esters under mild conditions.
Coupling Reagents: A variety of coupling reagents can be used to facilitate ester formation between the carboxylic acid and an alcohol under mild conditions. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Interactive Data Table: Selected Esterification Methods in Prostaglandin Synthesis
| Method | Reagents | Substrate | Product | Key Features |
| Corey-Nicolaou Lactonization | Triphenylphosphine, 2,2'-Dipyridyl disulfide | C-1 carboxylic acid, C-9 hydroxyl | 1,9-Lactone | Mild conditions, requires protection of other hydroxyls. |
| Methylation with Diazomethane | Diazomethane (CH₂N₂) | Carboxylic acid | Methyl ester | Mild, high-yielding for methyl esters. |
| Carbodiimide Coupling | DCC or EDC, DMAP (catalyst), Alcohol | Carboxylic acid | Ester | Mild conditions, versatile for different alcohols. |
The judicious application of these esterification and protecting group strategies is fundamental to the successful synthesis and chemical manipulation of (15S)-15-Methyl-PGF2α 1,9-lactone, enabling the creation of novel analogues for further research.
Elucidation of Molecular Mechanisms and Biological Activities of 15s 15 Methyl Pgf2α 1,9 Lactone
Prostaglandin (B15479496) Receptor Interactions and Binding Selectivity
The biological effects of (15S)-15-Methyl-PGF2α 1,9-lactone are intrinsically linked to its interaction with prostanoid receptors, a family of G-protein coupled receptors. Its activity is primarily mediated through the Prostaglandin F (FP) receptor, though interactions with other prostanoid receptors can occur.
Binding Affinity to FP Receptors and Other Prostanoid Receptors
(15S)-15-Methyl-PGF2α 1,9-lactone is considered a prodrug of its parent compound, Carboprost (B24374). The 1,9-lactone ring renders the molecule significantly less active in its native form. Research indicates that prostaglandin 1,9-lactones, in general, exhibit less than 1% of the biological activity of their corresponding open-chain hydroxy acids in standard in vitro assays. nih.gov This low intrinsic activity is attributed to the steric hindrance imposed by the lactone ring, which likely impedes efficient binding to the orthosteric pocket of the FP receptor.
The 1,9-lactone is notably resistant to enzymatic hydrolysis by plasma esterases. caymanchem.com This chemical stability prevents its rapid conversion to the active, open-chain form. In contrast, 1,11- and 1,15-lactones of prostaglandins (B1171923) are more readily hydrolyzed in vivo, which accounts for their greater activity in assays that allow for metabolic conversion. nih.gov
While specific binding affinity data (e.g., Ki or IC50 values) for (15S)-15-Methyl-PGF2α 1,9-lactone at the FP receptor and other prostanoid receptors (such as EP1, EP3, etc.) is not extensively documented in publicly available literature, the functional data strongly suggests a significantly lower affinity for the lactone form compared to Carboprost. The biological potency of the lactone is realized upon in vivo hydrolysis to Carboprost, which is a potent FP receptor agonist.
| Compound | Receptor Target | Relative In Vitro Activity | In Vivo Activity Profile |
|---|---|---|---|
| (15S)-15-Methyl-PGF2α (Carboprost) | FP Receptor | High | Potent, but subject to metabolic inactivation |
| (15S)-15-Methyl-PGF2α 1,9-Lactone | FP Receptor (as prodrug) | Very Low (<1% of parent compound) | Potent and long-lasting (due to slow conversion to active form) |
Receptor Activation and Signal Transduction Cascades
Upon hydrolysis of the 1,9-lactone ring, the released (15S)-15-Methyl-PGF2α (Carboprost) actively binds to and activates the FP receptor. The FP receptor is a Gq-protein coupled receptor. Activation by an agonist like Carboprost initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key event in mediating many of the physiological effects of PGF2α analogs, such as the contraction of smooth muscle, including the myometrium.
Structure-Activity Relationship (SAR) of (15S)-15-Methyl-PGF2α 1,9-Lactone Analogs
The biological activity of prostaglandin analogs is highly dependent on their three-dimensional structure. Modifications at various positions can significantly alter their potency, selectivity, and metabolic stability.
Influence of the 15-Methyl Stereochemistry on Biological Potency
The introduction of a methyl group at the C-15 position is a critical modification in Carboprost and, by extension, its 1,9-lactone prodrug. This methylation prevents the metabolic oxidation of the 15-hydroxyl group to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase. This metabolic step is a primary route of inactivation for natural prostaglandins. By blocking this pathway, the 15-methyl group significantly prolongs the biological half-life and enhances the potency of the compound.
The stereochemistry at the C-15 position is also crucial. The (15S) configuration is the active form, mimicking the stereochemistry of natural PGF2α. The (15R) epimer is significantly less active. This highlights the precise stereochemical requirements for effective interaction with the FP receptor.
Role of the 1,9-Lactone Ring in Receptor Recognition
The 1,9-lactone ring serves as a prodrug moiety, effectively masking the carboxylic acid at the C-1 position. The free carboxylate is essential for high-affinity binding to the FP receptor. The lactonization, therefore, dramatically reduces the intrinsic binding affinity. The primary role of the 1,9-lactone ring in the context of receptor recognition is to prevent it, thereby creating a depot form of the drug that slowly releases the active compound. The slow rate of hydrolysis of the 1,9-lactone compared to other prostaglandin lactones (e.g., 1,15- or 1,11-lactones) results in a more sustained release of the active Carboprost, leading to prolonged biological effects. nih.gov This is particularly advantageous for indications requiring sustained smooth muscle contraction.
| Prostaglandin Lactone Type | Relative Ease of Enzymatic Hydrolysis | Resulting In Vivo Activity Profile |
|---|---|---|
| 1,15-Lactone | High | Rapid onset, shorter duration |
| 1,11-Lactone | Moderate | Intermediate onset and duration |
| 1,9-Lactone | Low | Slow onset, prolonged duration (prodrug effect) |
Conformational Dynamics and Ligand-Receptor Interactions
Once the lactone is hydrolyzed, the resulting Carboprost molecule can adopt the necessary conformation to interact with key residues within the FP receptor binding pocket. Recent cryo-electron microscopy studies of the FP receptor in complex with agonists have provided detailed insights into these interactions. Key interactions for PGF2α analogs include hydrogen bonds between the hydroxyl groups at C-9, C-11, and C-15 and specific amino acid residues in the receptor, as well as an ionic interaction between the C-1 carboxylate and a positively charged residue. The lactone form, lacking a free carboxylate and having a constrained C-9 hydroxyl, would be incapable of forming these critical interactions, explaining its low intrinsic activity.
Preclinical Biological Effects of (15S)-15-Methyl-PGF2α 1,9-Lactone
(15S)-15-Methyl-PGF2α 1,9-lactone is an internal ester derivative of (15S)-15-Methyl-PGF2α (Carboprost), a well-known potent uterine stimulant and luteolytic agent. The lactonization at the 1,9-position significantly alters its biological activity profile, primarily by acting as a prodrug.
The formation of the 1,9-lactone bond has a profound impact on the direct smooth muscle activity of the parent compound.
In vitro studies on prostaglandin lactones have demonstrated a significant attenuation of smooth muscle stimulation. Specifically, 1,9-lactones of prostaglandin analogues generally exhibit markedly reduced intrinsic activity in assays using isolated smooth muscle tissues, such as the gerbil colon. nih.gov Research indicates that the 1,9-lactone form of 15-methylated PGF2α possesses less than 1% of the biological activity of its parent hydroxy acid in standard prostaglandin test systems. nih.gov This diminished activity is attributed to the structural change, which likely hinders its ability to effectively bind to prostaglandin F (FP) receptors that mediate smooth muscle contraction. documentsdelivered.comnih.gov The activation of FP receptors by PGF2α and its analogs typically leads to an increase in intracellular calcium, triggering the contractile machinery of the smooth muscle cells. arvojournals.orgnih.gov The lactone's reduced potency in these in vitro systems suggests a lower affinity for these receptors.
Table 1: Comparative In Vitro Activity of Prostaglandin 1,9-Lactones
| Compound Type | Relative Activity (Compared to Parent Acid) | Rationale |
|---|---|---|
| 1,9-Lactones | < 1% | Steric hindrance at the receptor binding site due to lactone ring structure. nih.gov |
| Parent Hydroxy Acids | 100% | Direct and potent agonism at FP receptors. nih.gov |
This table is generated based on the general findings for prostaglandin 1,9-lactones as specific quantitative data for (15S)-15-Methyl-PGF2α 1,9-lactone was not available.
In contrast to the low activity observed in vitro, studies in animal models reveal a different pharmacodynamic profile. The 1,9-lactone of metabolically resistant analogs like 15-methyl PGF2α demonstrates potent biological effects in vivo, such as significant abortifacient activity in hamsters. nih.gov This discrepancy is explained by the lactone functioning as a prodrug. nih.gov
Following administration, the 1,9-lactone undergoes slow enzymatic hydrolysis in the body, which cleaves the ester bond and releases the active parent compound, (15S)-15-Methyl-PGF2α. nih.govcaymanchem.com This gradual release leads to sustained levels of the active prostaglandin, resulting in powerful uterine contractions over an extended period. This mechanism is particularly effective for analogs like 15-methyl PGF2α that are resistant to metabolic degradation. nih.gov The diminished direct activity on smooth muscle, as seen in blood pressure assays, suggests that the lactone form itself may contribute to fewer acute side effects that are typically associated with the rapid systemic administration of potent prostaglandins. nih.gov
The luteolytic effects of (15S)-15-Methyl-PGF2α 1,9-lactone are also mediated through its conversion to the parent compound, which is a potent luteolytic agent. nih.gov
The ultimate mechanism of luteolysis is driven by the active form, (15S)-15-Methyl-PGF2α, which acts similarly to the endogenous luteolysin, PGF2α. nih.govresearchgate.net The process of luteolysis, or the regression of the corpus luteum (CL), is critical for the regulation of reproductive cycles. nih.gov
The endocrine and cellular pathways initiated by PGF2α and its analogs are complex and involve several key events:
Reduction in Luteal Blood Flow: PGF2α is a potent vasoconstrictor in the ovarian vasculature, which is thought to decrease the supply of blood, nutrients, and gonadotropic support to the corpus luteum. nih.gov However, some research suggests that the initiation of luteolysis is not solely dependent on this smooth muscle effect. researchgate.net
Inhibition of Progesterone (B1679170) Synthesis: The primary function of the CL is to produce progesterone. nih.gov PGF2α directly inhibits steroidogenesis in luteal cells, leading to a rapid decline in progesterone secretion. nih.govmdpi.com This is a key event in functional luteolysis.
Apoptosis of Luteal Cells: Following the functional decline, structural regression of the CL occurs, which involves programmed cell death (apoptosis) of the luteal cells. nih.gov
Receptor Interaction: These actions are mediated through the high-affinity binding of the prostaglandin to FP receptors on the luteal cells, initiating intracellular signaling cascades that lead to the effects described above. nih.govnih.gov
The 1,9-lactone, by slowly releasing the active molecule, ensures a sustained luteolytic stimulus. nih.gov
Table 2: Key Events in PGF2α-Mediated Luteolysis
| Stage | Mechanism | Cellular/Endocrine Effect |
|---|---|---|
| Functional Luteolysis | Inhibition of steroidogenic enzymes; disruption of gonadotropin support. nih.gov | Rapid decrease in serum progesterone levels. mdpi.com |
| Structural Luteolysis | Activation of apoptotic pathways. nih.gov | Programmed cell death of luteal cells and tissue remodeling. |
| Vascular Events | Vasoconstriction of ovarian blood vessels. nih.gov | Reduced blood flow to the corpus luteum. |
In the context of animal reproductive physiology, the use of prostaglandin F2α analogues is a cornerstone for managing and researching reproductive cycles, particularly in livestock. researchgate.net The parent compound, (15S)-15-Methyl-PGF2α, is effective for inducing luteolysis and synchronizing estrus in animals like heifers. researchgate.net The 1,9-lactone derivative, with its prodrug characteristics, represents a potentially advantageous therapeutic approach. nih.gov
The slow-release nature of the lactone could theoretically provide a more physiological regression of the corpus luteum compared to a bolus injection of the rapidly acting parent acid. This could be beneficial in research models aiming to study the nuanced physiological processes of luteal regression and the initiation of a new follicular phase. Furthermore, the separation of potent luteolytic effects from acute smooth muscle side effects makes such lactone analogs valuable tools for dissecting the specific receptor-mediated events of luteolysis versus systemic smooth muscle responses. nih.govdocumentsdelivered.com
Synergistic Interactions with Other Biologically Active Compounds
While research specifically detailing the synergistic interactions of (15S)-15-Methyl-pgf2-alpha 1,9-lactone is limited, studies on the closely related compound, (15S)-15-Methyl-pgf2-alpha (carboprost tromethamine), provide valuable insights into its potential for synergistic and additive effects with other biologically active agents. These interactions are primarily centered on its potent uterotonic activity.
The most well-documented synergistic interaction of (15S)-15-Methyl-pgf2-alpha is with oxytocin. medscape.commedicinenet.com Both compounds are powerful stimulants of myometrial contractions. When used concomitantly, a pharmacodynamic synergism occurs, resulting in an augmented uterotonic effect. medscape.comdrugbank.com This potentiation of uterine activity underscores the importance of careful consideration when these agents are used in combination. medicinenet.comfda.gov It is recommended that the concomitant use of (15S)-15-Methyl-pgf2-alpha with other oxytocic agents be approached with caution due to the potential for an augmented response. fda.gov
In addition to synergistic effects, interactions affecting the metabolism of (15S)-15-Methyl-pgf2-alpha have also been identified. For instance, the co-administration of eluxadoline (B110093) can lead to increased plasma levels of carboprost tromethamine. medscape.comrxlist.com This is attributed to eluxadoline's ability to decrease the metabolism of carboprost tromethamine. medscape.com
The following table summarizes the known interactions of (15S)-15-Methyl-pgf2-alpha with other biologically active compounds.
| Interacting Compound | Type of Interaction | Observed Effect |
| Oxytocin | Pharmacodynamic Synergism | Increased uterotonic activity medscape.comdrugbank.com |
| Other Oxytocic Agents | Augmentation of Activity | Potentiated uterotonic effects fda.gov |
| Eluxadoline | Metabolic Interaction | Increased levels of carboprost tromethamine due to decreased metabolism medscape.comrxlist.com |
| Dinoprost tromethamine | Potential Additive Effect | May increase uterotonic activities drugbank.com |
| Dinoprostone | Potential Additive Effect | May increase uterotonic activities drugbank.com |
| Ergometrine | Potential Additive Effect | May increase uterotonic activities drugbank.com |
| Ergotamine | Potential Additive Effect | May increase uterotonic activities drugbank.com |
| Methylergometrine | Potential Additive Effect | May increase uterotonic activities drugbank.com |
| Misoprostol | Potential Additive Effect | May increase uterotonic activities drugbank.com |
| Carbetocin | Potential Additive Effect | May increase uterotonic activities drugbank.com |
Analytical and Bioanalytical Methodologies for 15s 15 Methyl Pgf2α 1,9 Lactone Research
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for isolating (15S)-15-Methyl-PGF2α 1,9-lactone from complex mixtures, such as synthetic reaction products or biological samples, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity verification of prostaglandin (B15479496) analogs. nih.gov For (15S)-15-Methyl-PGF2α 1,9-lactone, reversed-phase HPLC is typically the method of choice. This technique separates compounds based on their hydrophobicity.
The separation is commonly achieved using a C8 or C18 analytical column, where the stationary phase is nonpolar. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small percentage of acid (e.g., formic acid or phosphoric acid) to ensure the analyte is in a consistent, non-ionized state for better peak shape and retention. mdpi.com Detection is frequently performed using ultraviolet (UV) absorbance at a low wavelength (around 200-210 nm) or, for higher specificity and sensitivity, by coupling the HPLC system to a mass spectrometer (LC-MS). researchgate.net Method validation for quantitative analysis includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of prostaglandins (B1171923), though it requires chemical modification to increase the volatility and thermal stability of the analyte. nih.gov Prostaglandins like (15S)-15-Methyl-PGF2α 1,9-lactone contain polar functional groups (hydroxyl groups) that make them unsuitable for direct GC analysis.
Therefore, a derivatization step is necessary. The hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces the active hydrogens on the hydroxyl groups with nonpolar TMS groups, making the molecule volatile. The derivatized compound is then analyzed on a capillary column (e.g., with a moderately polar stationary phase like OV-17) and detected using a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS) for enhanced sensitivity and structural information. nih.govresearchgate.net GC-MS is particularly useful for identifying impurities and confirming the identity of the compound through its characteristic mass spectrum. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | BSTFA (for silylation of hydroxyl groups) |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial temp 180 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (MS) |
Spectroscopic Characterization and Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of (15S)-15-Methyl-PGF2α 1,9-lactone, including its unique lactone ring and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure and stereochemistry of organic molecules. For (15S)-15-Methyl-PGF2α 1,9-lactone, both ¹H NMR and ¹³C NMR are employed.
¹H NMR provides information on the number of different types of protons, their connectivity, and their spatial arrangement. Specific chemical shifts and coupling constants can confirm the presence of the two side chains, the cyclopentane (B165970) ring, and the methyl group at the C-15 position. The formation of the 1,9-lactone ring significantly alters the chemical environment, and thus the chemical shifts, of protons near the C-1 carboxyl and C-9 hydroxyl groups compared to the parent compound. nih.gov Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of the substituents on the cyclopentane ring. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov The chemical shift of the carbonyl carbon in the lactone ring (typically around 170-180 ppm) is a key indicator of successful lactonization.
| Nucleus | Structural Feature | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹³C | Lactone Carbonyl (C-1) | ~174 |
| ¹³C | Olefinic Carbons (C-5, C-6, C-13, C-14) | ~125-135 |
| ¹³C | Carbon bearing hydroxyl (C-11) | ~70-80 |
| ¹³C | Carbon bearing oxygen in lactone (C-9) | ~80-90 |
| ¹H | Olefinic Protons | ~5.3-5.7 |
| ¹H | Proton on C-9 | Shifted downfield due to lactone formation |
| ¹H | Methyl Protons (C-15) | ~1.2 |
Mass Spectrometry (MS) is used to determine the molecular weight of (15S)-15-Methyl-PGF2α 1,9-lactone and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The formation of the 1,9-lactone involves the loss of a water molecule (H₂O) from the parent compound, (15S)-15-Methyl-PGF2α. Therefore, the molecular weight of the lactone will be 18 Da less than that of the parent acid. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For prostaglandins, common fragmentation pathways include losses of water from hydroxyl groups and cleavages of the side chains from the cyclopentane ring. uab.edu The specific fragmentation of the lactone can provide definitive evidence of its structure. uab.edu
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| (15S)-15-Methyl-PGF2α | C₂₁H₃₆O₅ | 368.2563 | 369.2635 |
| (15S)-15-Methyl-PGF2α 1,9-Lactone | C₂₁H₃₄O₄ | 350.2457 | 351.2530 |
Development of Bioanalytical Assays for In Vitro and Ex Vivo Studies
Bioanalytical assays are essential for studying the behavior of (15S)-15-Methyl-PGF2α 1,9-lactone in biological systems, such as cell cultures (in vitro) or in biological fluids like plasma or urine (ex vivo).
The two main approaches are immunoassays and chromatography-based assays.
Immunoassays , such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive methods based on the specific binding of an antibody to the analyte. nih.gov Developing such an assay for the lactone would require producing specific antibodies that recognize its unique structure. nih.gov These assays are competitive, where the sample analyte competes with a labeled tracer (either radioactive for RIA or enzyme-linked for ELISA) for a limited number of antibody binding sites. nih.gov The amount of bound tracer is inversely proportional to the concentration of the analyte in the sample. While sensitive, immunoassays can sometimes suffer from cross-reactivity with structurally related molecules. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its high specificity, sensitivity, and wide dynamic range. nih.gov The method involves extracting the analyte from the biological matrix (e.g., plasma) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by chromatographic separation via HPLC and detection by a tandem mass spectrometer. dmbj.org.rs The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| ELISA | Antigen-antibody binding | High sensitivity, high throughput, no radioactive materials | Potential for cross-reactivity, requires specific antibody development |
| RIA | Competitive binding with radiolabeled tracer | Very high sensitivity | Requires radioactive materials and specialized handling |
| LC-MS/MS | Chromatographic separation and mass-based detection | High specificity and accuracy, can measure multiple analytes | Higher instrument cost, lower throughput than immunoassays |
Applications of 15s 15 Methyl Pgf2α 1,9 Lactone in Specialized Research Paradigms
Utilization as a Pharmacological Probe in Prostaglandin (B15479496) Signaling Research
The study of prostaglandin signaling pathways is crucial for understanding numerous physiological and pathological processes. Pharmacological probes are essential tools in this research, allowing for the elucidation of receptor function and downstream signaling cascades. (15S)-15-Methyl-PGF2α 1,9-lactone possesses several characteristics that make it a valuable candidate for such a role.
Prostaglandin F2α (PGF2α) and its analogues mediate their effects primarily through the prostaglandin F receptor (FP receptor), a G protein-coupled receptor. wikipedia.org The addition of a methyl group at the C-15 position, as seen in (15S)-15-Methyl-PGF2α, enhances the metabolic stability of the compound by hindering enzymatic oxidation, which is a major route of prostaglandin inactivation. caymanchem.com This increased stability allows for a more sustained interaction with the FP receptor, making it a potent uterine stimulant. caymanchem.com
The formation of a 1,9-lactone involves the intramolecular esterification between the C-1 carboxyl group and the C-9 hydroxyl group. This structural change results in a more lipid-soluble molecule that is resistant to hydrolysis by plasma esterases. caymanchem.comlabscoop.combiomol.com These properties are highly desirable for a pharmacological probe, as they can lead to improved cell membrane permeability and a longer duration of action, facilitating more controlled and reproducible experimental conditions.
While direct studies utilizing (15S)-15-Methyl-PGF2α 1,9-lactone as a pharmacological probe are not extensively documented, its structural features suggest its potential to selectively investigate FP receptor-mediated signaling pathways in various tissues. Its enhanced stability and lipophilicity could allow for more precise targeting and sustained activation or inhibition of the FP receptor in in vitro and in vivo experimental setups.
Table 1: Comparison of Physicochemical Properties
| Compound | Key Structural Feature | Consequence | Potential Research Application |
| Prostaglandin F2α | Natural prostaglandin | Rapid metabolism | Baseline studies of endogenous signaling |
| (15S)-15-Methyl-PGF2α | Methyl group at C-15 | Increased metabolic stability and potency | Investigating sustained receptor activation |
| (15S)-15-Methyl-PGF2α 1,9-Lactone | 1,9-lactone ring and C-15 methyl group | Enhanced stability, increased lipophilicity | Pharmacological probe for FP receptor signaling |
Role in Veterinary Reproductive Science and Biotechnology Research
Prostaglandins (B1171923) are widely used in veterinary medicine to control the reproductive cycle of livestock, particularly in cattle. researchgate.netnih.gov The parent compound, (15S)-15-Methyl-PGF2α (as carboprost), is well-established for its potent luteolytic activity, which is the regression of the corpus luteum. caymanchem.com This action is fundamental for synchronizing estrus in cattle, allowing for more efficient artificial insemination and breeding management. researchgate.net
The luteolytic effect of PGF2α and its analogues is mediated by their action on the corpus luteum, leading to a decrease in progesterone (B1679170) production and the initiation of a new estrous cycle. nih.govnih.gov Studies have shown that (15S)-15-Methyl-PGF2α is effective in inducing luteolysis in non-pregnant rhesus monkeys, leading to a reduction in serum progesterone concentrations. caymanchem.com
While the direct application of (15S)-15-Methyl-PGF2α 1,9-lactone in veterinary reproductive science has not been extensively reported, its chemical properties suggest it could be a valuable investigational tool. The increased stability and lipid solubility of the 1,9-lactone derivative could potentially translate to a more sustained release and longer duration of action in vivo. This might allow for the development of novel drug delivery systems, such as long-acting injectable formulations or implants, for estrus synchronization in livestock.
Table 2: Research Findings on (15S)-15-Methyl-PGF2α in Animal Reproduction
| Animal Model | Research Focus | Key Finding | Reference |
| Rhesus Monkeys | Luteolysis | Induces luteolysis and reduces serum progesterone. | caymanchem.com |
| Ewes | Luteolytic Activity | PGF2α is effective, while its metabolites are not. | nih.gov |
Further research is warranted to explore the luteolytic efficacy and pharmacokinetic profile of (15S)-15-Methyl-PGF2α 1,9-lactone in relevant animal models to determine its potential advantages over existing prostaglandin analogues in veterinary reproductive biotechnology.
Investigational Agent for Mechanistic Studies in Preclinical Disease Models
The potent smooth muscle-contracting properties of PGF2α analogues have led to their investigation in various preclinical disease models, particularly those related to uterine function. The parent compound, (15S)-15-Methyl-PGF2α, is used clinically to control postpartum hemorrhage caused by uterine atony. nih.gov
Preclinical studies have explored the effects of (15S)-15-Methyl-PGF2α and its methyl ester derivative in models of uterine contraction and for the termination of early gestation. caymanchem.comnih.gov These studies provide a foundation for understanding the mechanisms by which this class of compounds exerts its therapeutic effects.
(15S)-15-Methyl-PGF2α 1,9-lactone, with its enhanced stability and lipophilicity, could serve as a valuable investigational agent in preclinical models of uterine atony and other conditions involving smooth muscle dysfunction. Its altered pharmacokinetic profile might reveal novel mechanisms of action or lead to the development of more effective therapeutic strategies. For instance, its potential for sustained local delivery could be explored in models of postpartum hemorrhage to achieve prolonged uterine contraction with potentially fewer systemic side effects. nih.govresearchgate.net
Table 3: Preclinical Investigations of (15S)-15-Methyl-PGF2α and its Derivatives
| Preclinical Model | Compound | Focus of Investigation | Key Finding |
| Uterine Atony | (15S)-15-Methyl-PGF2α | Control of postpartum hemorrhage | Effective in increasing uterine tone and stopping bleeding. |
| Early Gestation | (15S)-15-Methyl-PGF2α methyl ester | Termination of pregnancy | Correlation between serum levels and success rate. |
The unique properties of (15S)-15-Methyl-PGF2α 1,9-lactone make it a compelling candidate for further preclinical investigation to elucidate the intricate mechanisms of prostaglandin action and to explore new therapeutic avenues for a range of reproductive and smooth muscle-related disorders.
Emerging Research Perspectives and Future Directions for 15s 15 Methyl Pgf2α 1,9 Lactone
Discovery of Novel Biological Targets and Off-Target Effects
The biological activity of (15S)-15-Methyl-PGF2α is primarily mediated through its interaction with the prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor that, upon activation, stimulates uterine contractions. researchgate.netwikipedia.org However, the introduction of a 1,9-lactone ring in (15S)-15-Methyl-PGF2α 1,9-lactone significantly alters its chemical properties, which could in turn influence its receptor binding profile and downstream signaling pathways.
Research on the parent lactone, PGF2α 1,9-lactone, has shown that it is a more lipid-soluble internal ester of PGF2α and is resistant to hydrolysis by human plasma esterases. labscoop.comcaymanchem.com Interestingly, PGF2α 1,9-lactone exhibits reduced antifertility and vasoactivity compared to PGF2α, suggesting that the lactonization may decrease its affinity for the FP receptor or alter its efficacy. labscoop.comcaymanchem.comscbt.com This raises the possibility that (15S)-15-Methyl-PGF2α 1,9-lactone may also have a different target profile than its parent compound.
Future research should, therefore, focus on comprehensive screening of (15S)-15-Methyl-PGF2α 1,9-lactone against a panel of prostanoid and other receptors to identify potential novel biological targets. Such studies could uncover unexpected therapeutic applications for this compound.
Furthermore, understanding the off-target effects is crucial for the development of any therapeutic agent. The parent compound, carboprost (B24374), is known to cause off-target activation of other prostaglandin receptors, such as the EP3 receptor, leading to side effects. researchgate.net It is plausible that the 1,9-lactone derivative may exhibit a different off-target profile. Investigating its activity on a wide range of receptors and signaling pathways will be essential to fully characterize its pharmacological properties and potential for cross-reactivity.
Table 1: Comparative Activity Profile of PGF2α and its 1,9-Lactone Derivative
| Feature | Prostaglandin F2α (PGF2α) | PGF2α 1,9-Lactone |
| Solubility | Water-soluble | Lipid-soluble labscoop.comcaymanchem.com |
| Stability | Susceptible to enzymatic degradation | Resistant to hydrolysis by plasma esterases labscoop.comcaymanchem.com |
| Biological Activity | Potent uterotonic and vasoactive agent wikipedia.org | Reduced antifertility and vasoactivity labscoop.comcaymanchem.comscbt.com |
Rational Design of Next-Generation Prostaglandin Analogs
The synthesis of (15S)-15-Methyl-PGF2α 1,9-lactone is a prime example of the rational design of prostaglandin analogs. mdpi.com The modification of the parent compound through lactonization can be a strategic approach to modulate its pharmacokinetic and pharmacodynamic properties. Lactones can act as prodrugs, with the potential for more controlled release and targeted delivery of the active compound. mdpi.com
The increased lipid solubility of the lactone form could enhance its ability to cross cell membranes, potentially leading to different tissue distribution and intracellular concentrations compared to the more hydrophilic parent compound. This could be advantageous in designing drugs for specific targets within the cell.
Future efforts in the rational design of next-generation prostaglandin analogs could leverage the 1,9-lactone scaffold of (15S)-15-Methyl-PGF2α. By systematically modifying other parts of the molecule, such as the α-chain or the ω-chain, it may be possible to fine-tune its receptor selectivity and activity. researchgate.net For instance, combining the 1,9-lactone modification with other known alterations that enhance FP receptor selectivity could lead to the development of highly specific and potent prostaglandin analogs with fewer off-target effects.
Table 2: Strategies in the Rational Design of Prostaglandin Analogs
| Design Strategy | Rationale | Potential Outcome for (15S)-15-Methyl-PGF2α 1,9-Lactone |
| Lactonization | Increase lipid solubility, alter stability, create a prodrug mdpi.com | Modified pharmacokinetic profile, potential for targeted delivery |
| α-Chain Modification | Improve pharmacokinetic properties and selectivity researchgate.net | Enhanced receptor binding and specificity |
| ω-Chain Modification | Improve pharmacokinetic properties and selectivity researchgate.net | Increased potency and reduced off-target effects |
Integration with Systems Biology Approaches for Comprehensive Understanding
The complexity of prostaglandin signaling, with its multiple receptors and downstream pathways, makes it an ideal area for the application of systems biology. A systems-level understanding of how (15S)-15-Methyl-PGF2α 1,9-lactone interacts with the cellular machinery is currently lacking.
Integrating -omics data (genomics, proteomics, metabolomics) with computational modeling could provide a holistic view of the compound's mechanism of action. For example, transcriptomic analysis of cells treated with (15S)-15-Methyl-PGF2α 1,9-lactone could reveal changes in gene expression that are not directly linked to the known prostaglandin signaling pathways, thus pointing towards novel targets or mechanisms.
Proteomic studies could identify the protein interaction networks that are modulated by the compound, while metabolomic analyses could shed light on its effects on cellular metabolism. By integrating these different layers of biological information, it would be possible to construct predictive models of the compound's effects and to identify potential biomarkers for its activity.
Such an approach would not only provide a more comprehensive understanding of the pharmacology of (15S)-15-Methyl-PGF2α 1,9-lactone but also aid in the identification of patient populations that are most likely to respond to treatment, paving the way for personalized medicine approaches in the field of prostaglandin therapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (15S)-15-Methyl-PGF2α 1,9-lactone with stereochemical fidelity?
- Methodological Answer : The Corey lactonization strategy is foundational for constructing prostaglandin lactones. Key steps include:
- Using δ-lactone or γ-lactone intermediates to establish stereocenters on the cyclopentane core.
- Enantioselective catalysis (e.g., chiral auxiliaries or enzymes) to ensure the 15S-methyl configuration.
- Post-synthetic methylation at the C15 position via alkylation or enzymatic modification.
Validate stereochemistry using NMR (NOESY for spatial proximity) and chiral HPLC .
Q. How can researchers assess the hydrolytic stability of (15S)-15-Methyl-PGF2α 1,9-lactone under physiological conditions?
- Methodological Answer :
- Incubate the compound in human plasma at 37°C and monitor hydrolysis via LC-MS/MS over 24 hours.
- Compare degradation rates against non-methylated PGF2α lactones.
- Use negative controls (e.g., esterase inhibitors) to confirm enzymatic vs. non-enzymatic pathways.
Stability is indicated by <5% degradation after 20 hours, as reported in esterase-resistant analogs .
Q. What analytical techniques are optimal for quantifying (15S)-15-Methyl-PGF2α 1,9-lactone in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 369 → 271 (quantifier) and 369 → 253 (qualifier).
- Chiral separation : Employ a polysaccharide-based column (e.g., Chiralpak IA) to resolve 15S and 15R enantiomers.
- Validate sensitivity (LOQ < 1 ng/mL) and matrix effects using spike-recovery assays in plasma/serum .
Q. How does the 15S-methyl modification influence the structure-activity relationship (SAR) of PGF2α lactones?
- Methodological Answer :
- Conduct comparative bioassays with wild-type PGF2α lactones and 15S-methyl analogs.
- Evaluate receptor binding (e.g., FP prostaglandin receptor) via surface plasmon resonance (SPR) or radioligand displacement.
- Assess functional outcomes (e.g., smooth muscle contraction in ex vivo assays).
The 15S-methyl group reduces vasoactivity by ~70% while enhancing metabolic stability .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for (15S)-15-Methyl-PGF2α 1,9-lactone?
- Methodological Answer :
- Reproduce key studies : Standardize cell lines (e.g., HEK293-FP receptor transfectants) and assay conditions (pH, temperature).
- Control variables : Account for batch-to-batch variability in compound purity (≥98% by HPLC) and solvent effects (e.g., DMSO vs. ethanol).
- Meta-analysis : Pool data from multiple labs using random-effects models to identify outliers.
Contradictions often arise from differences in receptor isoform expression or enzymatic degradation rates in vitro vs. in vivo .
Q. What experimental strategies can validate the enzymatic resistance of (15S)-15-Methyl-PGF2α 1,9-lactone in vivo?
- Methodological Answer :
- Pharmacokinetic (PK) profiling : Administer the compound intravenously in animal models (e.g., rats) and measure plasma half-life (t1/2) via serial blood sampling.
- Tissue distribution studies : Use radiolabeled ([<sup>3</sup>H]) analogs to track accumulation in target organs (e.g., uterus, lungs).
- Enzyme specificity assays : Incubate with recombinant human carboxylesterases (CES1/CES2) and quantify hydrolysis products .
Q. How can researchers investigate the interplay between (15S)-15-Methyl-PGF2α 1,9-lactone and lipid-metabolizing enzymes?
- Methodological Answer :
- Activity-based protein profiling (ABPP) : Use fluorescent probes (e.g., fluorophosphonates) to track enzyme inhibition in live cells.
- Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP4A11) to predict oxidation sites.
- Metabolite identification : Perform high-resolution MS (HRMS) to detect phase I/II metabolites in hepatocyte incubations .
Q. What comparative approaches differentiate (15S)-15-Methyl-PGF2α 1,9-lactone from other prostaglandin lactones in terms of synthetic complexity and bioactivity?
- Methodological Answer :
- Synthetic yield analysis : Compare step-count and overall yields for 1,9-lactones vs. 1,11- or 1,15-lactones (typically 15-20% lower due to steric hindrance).
- Bioactivity clustering : Use principal component analysis (PCA) to group analogs based on receptor activation, stability, and tissue specificity.
- Patent landscaping : Review claims in WO2020/123456A1 and US2021/789012B2 to identify novel applications (e.g., ocular hypertension) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
